molecular formula C9H9ClO4 B3371496 (2-Chloro-4-methoxy-phenoxy)-acetic acid CAS No. 714250-83-6

(2-Chloro-4-methoxy-phenoxy)-acetic acid

Cat. No. B3371496
CAS RN: 714250-83-6
M. Wt: 216.62 g/mol
InChI Key: SUOGNJQDYBMKOX-UHFFFAOYSA-N
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Description

“2-Chloro-4-methoxyphenol” is a chemical compound with the molecular formula C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methoxyphenol” can be found on various chemical databases .

Scientific Research Applications

Sorption to Soil and Organic Matter

The study of sorption of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds to soil, organic matter, and minerals reveals significant insights into their environmental behavior. Soil organic matter and iron oxides are identified as crucial sorbents for these herbicides. The sorption can be influenced by soil parameters such as pH, organic carbon content, and iron oxides content. This understanding is pivotal for assessing the environmental fate and mobility of such herbicides, including those structurally related to (2-Chloro-4-methoxy-phenoxy)-acetic acid (Werner, Garratt, & Pigott, 2012).

Transformation in Aquatic Environments

Phenoxy acids, including compounds similar to this compound, exhibit high solubility in water and low soil adsorption, making them highly mobile and able to reach aquatic environments. Their transformation in water through processes like hydrolysis, biodegradation, and photodegradation has been extensively reviewed, emphasizing the role of microbial decomposition in their removal from aquatic ecosystems (Muszyński, Brodowska, & Paszko, 2019).

Wastewater Treatment in the Pesticide Industry

The treatment of wastewater containing phenoxy acid herbicides from the pesticide industry poses significant challenges due to their toxic pollutants. Biological processes and granular activated carbon have been explored as treatment options, showing potential in removing a range of 80-90% of these compounds and suggesting a pathway for handling wastewater contaminated with compounds related to this compound (Goodwin, Carra, Campo, & Soares, 2018).

Role as a Food Additive and Nutraceutical

Although not directly related to this compound, the review of chlorogenic acid, a phenolic compound, indicates the potential for certain phenolic acids to serve as food additives and nutraceuticals against metabolic syndrome. This showcases the broader applicability of phenolic acids in health-promoting roles, suggesting areas for further research into related compounds (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Industrial Cleaning Applications

The use of organic acids, including acetic acid, for industrial cleaning of metals in acidic solutions has been reviewed, highlighting their role in inhibiting metallic dissolution. This suggests the potential utility of related organic acids, such as this compound, in similar applications, given their structural similarities and potential for forming effective cleaning or inhibition agents in industrial processes (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).

Safety and Hazards

“(4-Methoxy)-phenoxy pentafluorocyclotriphosphazene” has been studied for its safety implications in lithium-ion batteries. It reduces electrolyte flammability and protects batteries from voltage runaway during overcharge .

Future Directions

The use of “(4-Methoxy)-phenoxy pentafluorocyclotriphosphazene” as a safety additive for lithium-ion batteries suggests potential for further design of advanced lithium-ion battery electrolytes .

properties

IUPAC Name

2-(2-chloro-4-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-6-2-3-8(7(10)4-6)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOGNJQDYBMKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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